4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide
Description
4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide (CAS: 88352-87-8, molecular formula: C₁₃H₁₀ClNO₃, molecular weight: 263.68) is a benzamide derivative featuring a 4-chlorophenyl group attached to an amide linkage, which is further connected to a furan-2-yl carbonyl methylamine moiety . Its structure allows for hydrogen bonding via the amide group and π-π interactions through the aromatic rings.
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)13(17)15-8-11(16)12-2-1-7-18-12/h1-7H,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMJQEZNSGZLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538273 | |
| Record name | 4-Chloro-N-[2-(furan-2-yl)-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88352-87-8 | |
| Record name | 4-Chloro-N-[2-(2-furanyl)-2-oxoethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88352-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[2-(furan-2-yl)-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)-2-oxoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional groups among 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide and analogous compounds:
Key Comparative Analysis
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, the nitro group in the hydrazine derivative () is strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce solubility .
- Chloro substituents on the benzamide core are common across all compounds, contributing to hydrophobic interactions and possibly modulating target binding .
Heterocyclic Modifications
- The piperazine and piperidine derivatives () introduce basic nitrogen atoms, enhancing solubility and enabling cation-π interactions. For example, the piperazinyl group in compound 8a () may improve blood-brain barrier penetration for CNS-targeting applications .
- The oxadiazole ring () acts as a bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bonding capacity .
Crystallographic and Conformational Insights
- The piperidine derivative () crystallizes in a chair conformation with hydrogen-bonded water molecules, enhancing stability. The target compound’s furan ring may adopt a planar conformation, favoring stacking interactions in hydrophobic pockets .
Biological Activity
Overview
4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide is an organic compound characterized by a benzamide core, a chloro substituent, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features:
- A benzamide moiety providing a foundation for biological activity.
- A chloro group that enhances its reactivity.
- A furan ring , which is known for its diverse biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. The anticancer mechanism is hypothesized to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 1.96 | Induction of apoptosis |
| HL60 | 2.22 | Inhibition of signaling pathways |
| K562 | 1.54 | Disruption of metabolic processes |
| N87 (stomach) | 5.28 | Cytotoxicity through multiple pathways |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, evidence suggests it interacts with specific protein targets involved in cell cycle regulation and apoptosis. Notably, it may inhibit enzymes crucial for DNA synthesis and repair, leading to increased cancer cell death .
Case Studies
- Study on Anticancer Efficacy : A recent study screened a library of compounds against multicellular spheroids to identify potential anticancer agents. This compound emerged as a promising candidate, demonstrating significant cytotoxicity against various cancer cell lines at low concentrations .
- Antimicrobial Testing : In another research effort, this compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it could effectively inhibit growth at concentrations that are achievable in clinical settings, supporting its potential as an antibiotic candidate.
Future Directions
Further research is needed to explore the full therapeutic potential and optimize the pharmacological properties of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating detailed mechanisms of action to identify specific molecular targets.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
